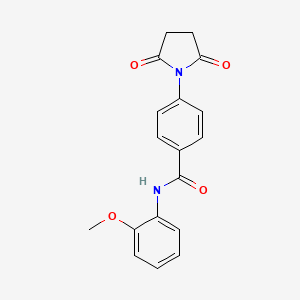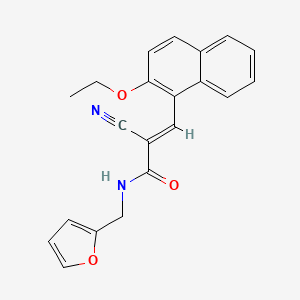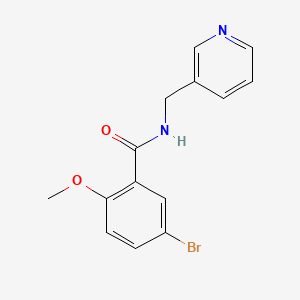
4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxyphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxyphenyl)benzamide, also known as DPA-714, is a ligand that binds to the translocator protein (TSPO) in the mitochondria of cells. TSPO is involved in regulating the transport of cholesterol and porphyrins into the mitochondria, and is also involved in the regulation of apoptosis, inflammation, and oxidative stress. DPA-714 has been studied for its potential applications in scientific research, particularly in the areas of neurology and oncology.
作用机制
4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxyphenyl)benzamide binds to TSPO in the mitochondria of cells, which regulates the transport of cholesterol and porphyrins into the mitochondria. TSPO is also involved in the regulation of apoptosis, inflammation, and oxidative stress. By binding to TSPO, 4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxyphenyl)benzamide can modulate these processes and have anti-inflammatory, neuroprotective, and anti-tumor effects.
Biochemical and Physiological Effects:
4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxyphenyl)benzamide has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, neuroprotective, and anti-tumor effects. It has also been shown to modulate the expression of genes involved in apoptosis, inflammation, and oxidative stress.
实验室实验的优点和局限性
One advantage of using 4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxyphenyl)benzamide in lab experiments is its specificity for TSPO, which allows for targeted modulation of mitochondrial processes. However, one limitation is that 4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxyphenyl)benzamide may have off-target effects, particularly at high concentrations.
未来方向
There are many potential future directions for research on 4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxyphenyl)benzamide, including:
1. Further studies on the anti-inflammatory and neuroprotective effects of 4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxyphenyl)benzamide in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
2. Studies on the potential use of 4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxyphenyl)benzamide as a diagnostic tool for neurodegenerative diseases and cancer.
3. Further studies on the anti-tumor effects of 4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxyphenyl)benzamide and its potential use in cancer therapy.
4. Studies on the potential off-target effects of 4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxyphenyl)benzamide and the development of more specific ligands for TSPO.
5. Studies on the role of TSPO in other physiological processes, such as metabolism and immunity.
合成方法
4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxyphenyl)benzamide can be synthesized using a variety of methods, including the condensation of 2-acetyl-5-methoxybenzoic acid with 2-amino-4,5-dioxo-1-pyrrolidinecarboxylic acid, followed by the addition of 2-methoxyaniline. Other methods involve the use of different starting materials and reagents, such as 4-bromo-N-(2-methoxyphenyl)benzamide and 2,5-dioxopyrrolidine-1-acetic acid.
科学研究应用
4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxyphenyl)benzamide has been studied for its potential applications in scientific research, particularly in the areas of neurology and oncology. In neurology, 4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxyphenyl)benzamide has been shown to bind to TSPO in the brain and to have anti-inflammatory and neuroprotective effects. It has also been studied for its potential use as a diagnostic tool for neurodegenerative diseases such as Alzheimer's disease.
In oncology, 4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxyphenyl)benzamide has been shown to bind to TSPO in tumor cells and to have anti-tumor effects. It has been studied for its potential use as a diagnostic tool for cancer, as well as for its potential use in cancer therapy.
属性
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-24-15-5-3-2-4-14(15)19-18(23)12-6-8-13(9-7-12)20-16(21)10-11-17(20)22/h2-9H,10-11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIZGWGNVLLGGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)isonicotinamide](/img/structure/B5819509.png)


![5-bromo-2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B5819527.png)



![N-(4-methoxybenzyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5819549.png)

![N-[4-(acetylamino)-2-chlorophenyl]-2-furamide](/img/structure/B5819569.png)


